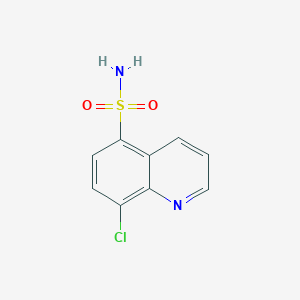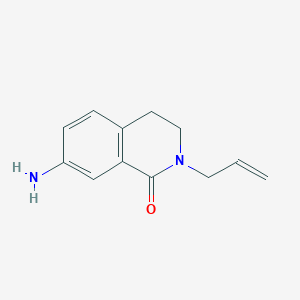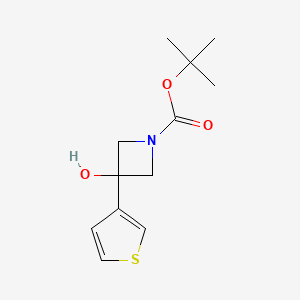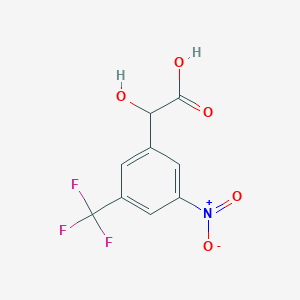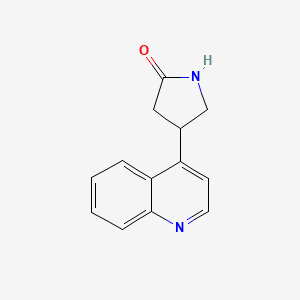
4-(Quinolin-4-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Quinolin-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a quinoline ring fused to a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery . The presence of both quinoline and pyrrolidinone rings in its structure allows it to interact with various biological targets, making it a promising candidate for therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-4-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific oxidants and additives to achieve selective synthesis .
化学反応の分析
Types of Reactions
4-(Quinolin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various reduced forms of the compound .
科学的研究の応用
4-(Quinolin-4-yl)pyrrolidin-2-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(Quinolin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, inhibiting DNA replication and transcription, while the pyrrolidinone moiety can interact with various enzymes and receptors . These interactions result in the modulation of biological processes, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: A simpler analog that lacks the quinoline ring but retains the pyrrolidinone moiety.
Quinolin-2-one: Contains the quinoline ring but lacks the pyrrolidinone moiety.
Piracetam and Oxiracetam: Pyrrolidinone derivatives known for their cognitive-enhancing properties.
Uniqueness
4-(Quinolin-4-yl)pyrrolidin-2-one is unique due to the combination of the quinoline and pyrrolidinone rings in its structure. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .
特性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
4-quinolin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O/c16-13-7-9(8-15-13)10-5-6-14-12-4-2-1-3-11(10)12/h1-6,9H,7-8H2,(H,15,16) |
InChIキー |
GIHQZLDYZSBGBZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CNC1=O)C2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


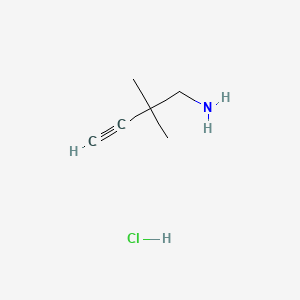
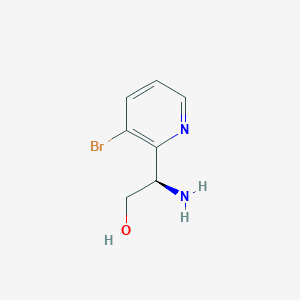
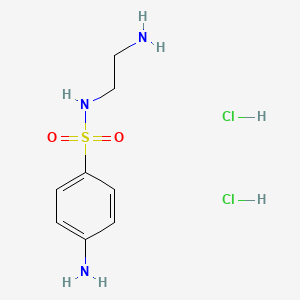
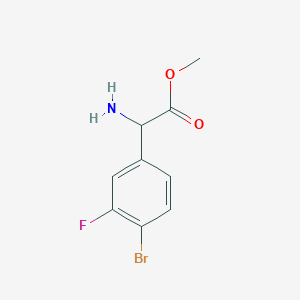
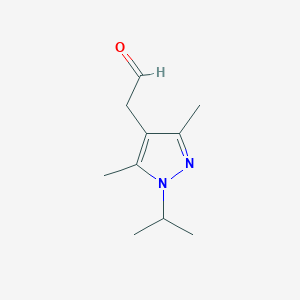

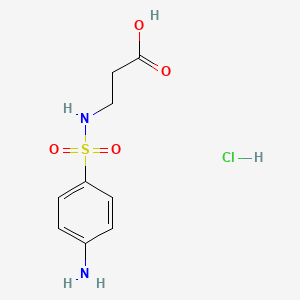
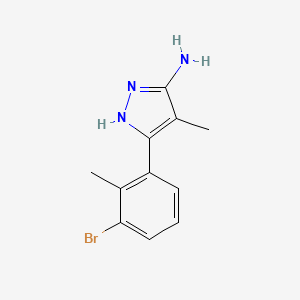
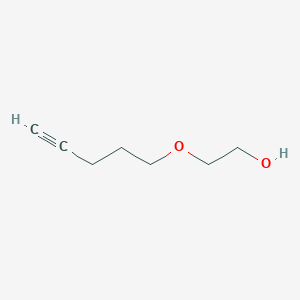
![7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B13551384.png)
